molecular formula C9H7ClN2S B2837839 3-Benzyl-5-chloro-1,2,4-thiadiazole CAS No. 99067-57-9

3-Benzyl-5-chloro-1,2,4-thiadiazole

Cat. No. B2837839
CAS RN: 99067-57-9
M. Wt: 210.68
InChI Key: PUGFKQSEHPLELH-UHFFFAOYSA-N
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Description

3-Benzyl-5-chloro-1,2,4-thiadiazole is a chemical compound with the CAS Number: 99067-57-9 and a molecular weight of 210.69 . Its IUPAC name is 3-benzyl-5-chloro-1,2,4-thiadiazole .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-5-chloro-1,2,4-thiadiazole is represented by the linear formula C9H7ClN2S . The InChI code for this compound is 1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-5-chloro-1,2,4-thiadiazole include a molecular weight of 210.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

3-Benzyl-5-chloro-1,2,4-thiadiazole

is a chemical compound with the molecular formula C9H7ClN2S . It’s often used in the field of synthetic organic chemistry .

    1,2,4-benzothiadiazine-1,1-dioxide Derivatives

    • Field : Medicinal Chemistry
    • Application : These compounds have been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • Method : The specific methods of application or experimental procedures would depend on the specific activity being targeted. For example, for anticancer activity, these compounds might be tested in vitro against cancer cell lines .
    • Results : The results would also depend on the specific activity being targeted. For example, for anticancer activity, the effectiveness of the compound might be measured in terms of its ability to inhibit the growth of cancer cells .

    1,2,4-Triazole Derivatives

    • Field : Therapeutics
    • Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
    • Method : These compounds are typically synthesized in a laboratory and then tested for their therapeutic effects in preclinical (laboratory) and clinical (human) trials .
    • Results : The results of these trials would determine the effectiveness of the compound in treating the targeted condition .

    Thiadiazole Derivatives as Anticancer Agents

    • Field : Pharmacology
    • Application : Thiadiazole derivatives have been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer .
    • Method : The specific methods of application or experimental procedures would depend on the specific activity being targeted. For example, for anticancer activity, these compounds might be tested in vitro against cancer cell lines .
    • Results : The results would also depend on the specific activity being targeted. For example, for anticancer activity, the effectiveness of the compound might be measured in terms of its ability to inhibit the growth of cancer cells .

    1,3,4-Thiadiazole Modified Chitosan

    • Field : Biomedical Engineering
    • Application : 1,3,4-thiadiazole modified chitosan has been synthesized and used to form film dressings. These films have shown antimicrobial activity against pathogenic bacteria and unicellular fungi .
    • Method : The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings .
    • Results : The evaluation of film dressings showed that the formed films had transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range .

Safety And Hazards

3-Benzyl-5-chloro-1,2,4-thiadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-benzyl-5-chloro-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGFKQSEHPLELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-chloro-1,2,4-thiadiazole

Synthesis routes and methods

Procedure details

To a suspension of 2-phenyl-acetamidine hydrochloride (1.078 g, 6 mmol) in dichloromethane (10 ml) was added perchloromethyl mercaptan (0.61 ml, 5 mmol) via syringe. The mixture was cooled in an ice-methanol bath to −10° C. and a solution of sodium hydroxide (1.2 g, 30 mmol) in water (3 ml) was added dropwise keeping the temperature below −8° C. After complete addition the mixture was stirred 10 min at 0° C. The reaction mixture was diluted with water and the aqueous phase was extracted three times with dichloromethane. The combined organic phases were dried over Na2SO4, filtered and the solvents were evaporated. The residue was purified by chromatography on silica gel using heptane/ethyl acetate as eluent. The title compound was obtained as an orange liquid (0.779 g, 62%). MS ISP (m/e): 211.0 (100) [(M+H)+].
Quantity
1.078 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Citations

For This Compound
1
Citations
SS Basha, PR Reddy, DV Sowmya, A Padmaja… - 2018 - nopr.niscpr.res.in
A variety of sulfur linked mono / bis heterocycles have been prepared and their cytotoxic activity on A549 lung adenocarcinoma cells studied. The imidazolyl and benzimidazolyl …
Number of citations: 0 nopr.niscpr.res.in

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